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Compound of Interest

Compound Name: L-739594

Cat. No.: B1674064 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of L-739594,

a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Tailored for

researchers, scientists, and drug development professionals, this document details the

chemical properties, synthesis, and biological activity of this compound, presenting key data in

a structured format for clarity and comparative analysis.

Core Compound Data
L-739594, identified by the CAS number 156879-13-9, is a significant molecule in the

landscape of antiretroviral research.[1] Its systematic IUPAC name is hexahydrofuro[2,3-

b]furan-3-yl (4-(3-(tert-butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-

2-yl)carbamate.[1] The compound has a molecular formula of C31H47N3O6 and a molecular

weight of 557.73 g/mol .[1]
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Property Value Reference

CAS Number 156879-13-9 [1]

Molecular Formula C31H47N3O6 [1]

Molecular Weight 557.73 g/mol [1]

IUPAC Name

hexahydrofuro[2,3-b]furan-3-yl

(4-(3-(tert-

butylcarbamoyl)octahydroisoqu

inolin-2(1H)-yl)-3-hydroxy-1-

phenylbutan-2-yl)carbamate

[1]

Potent Biological Activity
L-739594 is a highly effective inhibitor of the HIV-1 protease, a critical enzyme for viral

replication. Research has demonstrated its potent in vitro activity, with a reported IC50 value of

1.8 nM against the HIV-1 protease. This high level of potency underscores the compound's

significance as a lead for further drug development.

Biological Target IC50 (nM) Reference

HIV-1 Protease 1.8

Conceptual Synthesis Pathway
The synthesis of L-739594 involves the strategic coupling of key structural fragments. A critical

aspect of its design is the incorporation of high-affinity P2-ligands, which are crucial for

effective binding to the active site of the HIV-1 protease. The synthesis and optical resolution of

these ligands are pivotal to achieving the desired stereochemistry and ultimately, the high

inhibitory potency of the final compound.

Below is a conceptual workflow illustrating the key stages in the synthesis of L-739594.
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Caption: Conceptual workflow for the synthesis of L-739594.

Mechanism of Action: Targeting HIV-1 Protease
The primary mechanism of action of L-739594 is the competitive inhibition of the HIV-1

protease. This enzyme is essential for the post-translational modification of the viral Gag and

Gag-Pol polyproteins, which are precursors to mature, functional viral proteins. By binding to

the active site of the protease, L-739594 prevents the cleavage of these polyproteins, thereby

disrupting the viral life cycle and inhibiting the production of new, infectious virions.

The following diagram illustrates the inhibitory effect of L-739594 on the HIV life cycle.
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Caption: Inhibition of HIV-1 protease by L-739594 disrupts viral maturation.
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Experimental Protocols
While specific, detailed experimental protocols for the synthesis and in vitro assays of L-
739594 are proprietary and not fully available in the public domain, the general methodologies

can be inferred from standard practices in medicinal chemistry and virology.

General Synthesis Protocol Outline:

P2-Ligand Synthesis: The synthesis of the hexahydrofuro[2,3-b]furan-3-yl moiety would likely

involve stereoselective reactions to establish the correct chirality, followed by activation for

subsequent coupling.

Core Scaffold Preparation: The synthesis of the (4-(3-(tert-

butylcarbamoyl)octahydroisoquinolin-2(1H)-yl)-3-hydroxy-1-phenylbutan-2-yl)amine core

would involve multiple steps, including the formation of the octahydroisoquinoline ring

system and the introduction of the amino alcohol functionality.

Coupling and Final Modification: The activated P2-ligand would be coupled to the core amino

alcohol scaffold via a carbamate linkage. The final step would involve the formation of the

tert-butyl amide. Purification would likely be achieved through chromatographic techniques.

HIV-1 Protease Inhibition Assay (General Procedure):

A common method for determining the IC50 of an HIV-1 protease inhibitor involves a

fluorogenic assay.

Reagents: Recombinant HIV-1 protease, a fluorogenic substrate (a peptide containing a

cleavage site for the protease, flanked by a fluorescent reporter and a quencher), assay

buffer, and the test compound (L-739594) at various concentrations.

Procedure: The HIV-1 protease is incubated with varying concentrations of L-739594. The

fluorogenic substrate is then added to the mixture.

Detection: In the absence of an inhibitor, the protease cleaves the substrate, separating the

fluorophore from the quencher and resulting in an increase in fluorescence. The inhibitory

activity of L-739594 is determined by measuring the reduction in fluorescence signal.
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Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration, and

the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme

activity by 50%.

This technical guide serves as a foundational resource for understanding the discovery and

synthesis of L-739594. Further research into the primary literature is recommended for a more

comprehensive understanding of its development and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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